

# Preparing Z-Val-Lys-Met-AMC Stock Solution: Application Notes and Protocols

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## Compound of Interest

Compound Name: Z-Val-Lys-Met-AMC

Cat. No.: B7880889

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This document provides detailed application notes and protocols for the preparation and use of a **Z-Val-Lys-Met-AMC** stock solution. **Z-Val-Lys-Met-AMC** is a fluorogenic substrate used to measure the enzymatic activity of proteases such as  $\beta$ -secretase (BACE1) and cathepsin B. Cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group by these enzymes results in a quantifiable increase in fluorescence, providing a sensitive method for assessing enzyme activity.

## Chemical and Physical Properties

A clear understanding of the substrate's properties is crucial for accurate and reproducible experimental results.

Property	Value	Source
Molecular Weight	667.82 g/mol	[1]
CAS Number	141223-71-4	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[3]
Excitation Wavelength	360-380 nm	[2]
Emission Wavelength	440-460 nm	[2]

## Recommended Storage and Stability

Proper storage is critical to maintain the integrity and activity of the **Z-Val-Lys-Met-AMC** substrate.

Condition	Recommendation	Stability	Source
Lyophilized Powder	Store at -20°C or -80°C, protected from light.	Up to 1 year at -20°C; up to 2 years at -80°C.	
DMSO Stock Solution	Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.	Up to 1 month at -20°C; up to 6 months at -80°C.	[3]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Z-Val-Lys-Met-AMC Stock Solution in DMSO

This protocol describes the step-by-step procedure for preparing a 10 mM stock solution of **Z-Val-Lys-Met-AMC**.

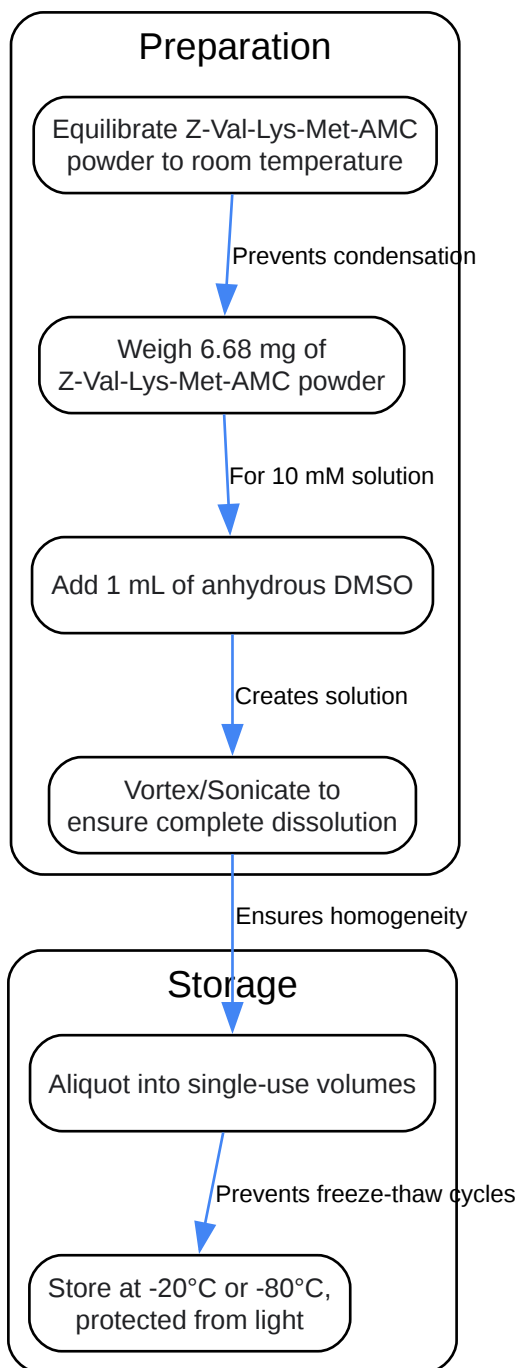
Materials:

- **Z-Val-Lys-Met-AMC** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile tips

#### Procedure:

- Equilibration: Allow the vial of **Z-Val-Lys-Met-AMC** powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh out a specific amount of the **Z-Val-Lys-Met-AMC** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.68 mg of the powder.
  - Calculation:  $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$  = 10 mM x 0.001 L x 667.82 g/mol = 6.6782 mg.
- Dissolution:
  - Transfer the weighed powder to a sterile microcentrifuge tube.
  - Add the calculated volume of DMSO to the tube. For 6.68 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
  - Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.<sup>[1]</sup> Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.<sup>[3]</sup> Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
- Aliquoting and Storage:
  - Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protecting microcentrifuge tubes.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).<sup>[3]</sup>

## Workflow for Preparing Z-Val-Lys-Met-AMC Stock Solution



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Caption: Workflow for **Z-Val-Lys-Met-AMC** Stock Solution Preparation.

## Protocol 2: General Protocol for Measuring Enzyme Activity

This protocol provides a general framework for using the **Z-Val-Lys-Met-AMC** stock solution in a typical enzyme activity assay. The final concentrations of substrate and enzyme should be optimized for each specific application.

### Materials:

- 10 mM **Z-Val-Lys-Met-AMC** stock solution in DMSO
- Enzyme of interest (e.g.,  $\beta$ -secretase, cathepsin B)
- Assay buffer (specific to the enzyme)
- 96-well black microplate
- Fluorescence microplate reader

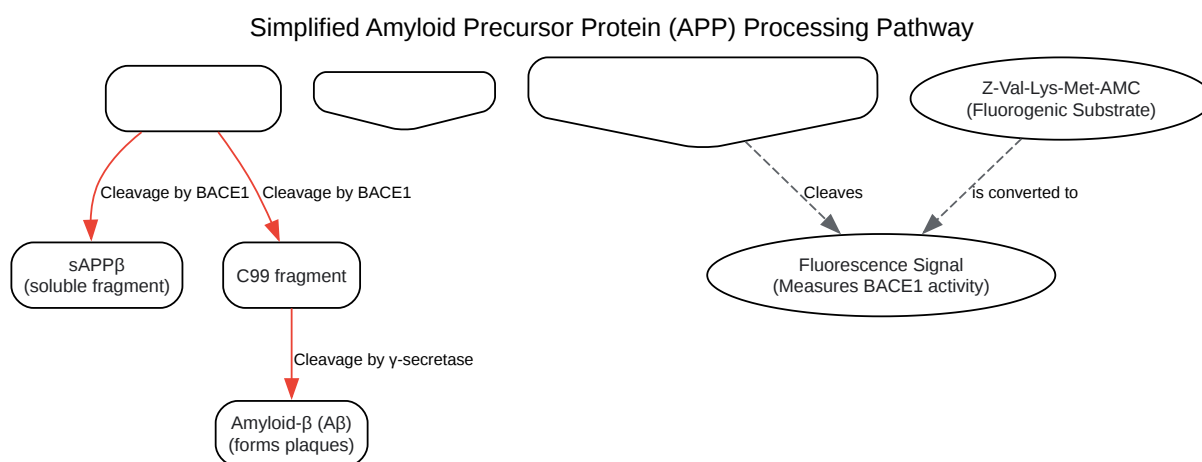
### Procedure:

- Prepare Working Solution: Dilute the 10 mM **Z-Val-Lys-Met-AMC** stock solution in the appropriate assay buffer to the desired final working concentration. Typical working concentrations for similar substrates range from 10  $\mu$ M to 100  $\mu$ M. For example, to prepare a 100  $\mu$ M working solution, dilute the 10 mM stock 1:100 in assay buffer.
- Assay Setup:
  - Add the appropriate volume of assay buffer to each well of a 96-well black microplate.
  - Add the enzyme solution to the wells. Include a no-enzyme control (buffer only) to measure background fluorescence.
  - Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
- Initiate Reaction: Add the **Z-Val-Lys-Met-AMC** working solution to each well to initiate the enzymatic reaction.

- **Fluorescence Measurement:** Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[2]
- **Data Analysis:** Calculate the rate of reaction (increase in fluorescence over time) for each sample. Subtract the background fluorescence from the no-enzyme control wells.

## Application Example: $\beta$ -Secretase (BACE1) Activity in Alzheimer's Disease Research

**Z-Val-Lys-Met-AMC** can be utilized to screen for inhibitors of  $\beta$ -secretase, an enzyme implicated in the production of amyloid- $\beta$  peptides in Alzheimer's disease.



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Caption: Role of  $\beta$ -secretase in APP processing and its assay principle.

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